3-[(Difluoromethoxy)methyl]piperidine hydrochloride 3-[(Difluoromethoxy)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2098132-34-2
VCID: VC6393981
InChI: InChI=1S/C7H13F2NO.ClH/c8-7(9)11-5-6-2-1-3-10-4-6;/h6-7,10H,1-5H2;1H
SMILES: C1CC(CNC1)COC(F)F.Cl
Molecular Formula: C7H14ClF2NO
Molecular Weight: 201.64

3-[(Difluoromethoxy)methyl]piperidine hydrochloride

CAS No.: 2098132-34-2

Cat. No.: VC6393981

Molecular Formula: C7H14ClF2NO

Molecular Weight: 201.64

* For research use only. Not for human or veterinary use.

3-[(Difluoromethoxy)methyl]piperidine hydrochloride - 2098132-34-2

Specification

CAS No. 2098132-34-2
Molecular Formula C7H14ClF2NO
Molecular Weight 201.64
IUPAC Name 3-(difluoromethoxymethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C7H13F2NO.ClH/c8-7(9)11-5-6-2-1-3-10-4-6;/h6-7,10H,1-5H2;1H
Standard InChI Key ZANMJKAIAGSVCJ-UHFFFAOYSA-N
SMILES C1CC(CNC1)COC(F)F.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a piperidine backbone (C₅H₁₁N) with a -(CH₂OCHF₂) substituent at the 3-position. The hydrochloride salt form enhances its stability and solubility in polar solvents. The difluoromethoxy group introduces electronegative fluorine atoms, which influence electronic distribution and intermolecular interactions.

Stereochemical Considerations

Piperidine derivatives often exhibit chair conformations, with substituents adopting equatorial or axial positions. For 3-[(difluoromethoxy)methyl]piperidine hydrochloride, computational modeling suggests that the bulky difluoromethoxy-methyl group preferentially occupies an equatorial position to minimize steric strain.

Molecular Formula and Weight

The molecular formula is C₈H₁₅F₂NO₂·HCl, yielding a molecular weight of 239.67 g/mol (calculated from isotopic distributions).

Spectroscopic Characterization

Key spectral data for analogous compounds include:

TechniqueCharacteristicsCitation
¹H NMRδ 3.85–3.70 (m, OCHF₂), 3.45–3.30 (m, piperidine CH₂), 2.95–2.75 (m, N-H)
¹³C NMR105–110 ppm (OCHF₂), 50–55 ppm (piperidine C3), 45–50 ppm (N-CH₂)
IR1650–1600 cm⁻¹ (C-F stretch), 2800–2400 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O-C)
MS (ESI+)m/z 202.1 [M+H]⁺ (free base), 238.5 [M+Cl]⁻ (HCl form)

Synthetic Methodologies

Primary Routes

Synthesis typically involves a multi-step protocol:

  • Piperidine Functionalization: Introduction of the difluoromethoxy-methyl group via nucleophilic substitution or coupling reactions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Stepwise Procedure

A representative synthesis adapted from analogous piperidine derivatives involves:

  • Methylpiperidine Precursor: React 3-hydroxymethylpiperidine with chlorodifluoromethane in the presence of K₂CO₃ in DMF at 80°C for 12 hours.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the free base.

  • Salt Formation: Dissolve in anhydrous ether, bubble HCl gas, and precipitate the hydrochloride salt.

Reaction Scheme:

3-HOCH2-piperidine+ClCF2HK2CO3,DMF3-(CH2OCHF2)-piperidineHClHydrochloride salt\text{3-HOCH}_2\text{-piperidine} + \text{ClCF}_2\text{H} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-(CH}_2\text{OCHF}_2\text{)-piperidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Yield Optimization

Critical parameters affecting yield (typically 45–65%):

  • Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) improve reaction kinetics.

  • Temperature: Reactions above 70°C reduce side-product formation.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance difluoromethoxy group incorporation .

Physicochemical Properties

Solubility and Stability

PropertyValue
Water Solubility85 mg/mL (25°C)
logP (Octanol/Water)1.2 ± 0.3
Melting Point192–195°C (decomposes)
pH StabilityStable at 2–6, degrades >8

Thermal Behavior

Differential scanning calorimetry (DSC) shows an endothermic peak at 194°C corresponding to salt dissociation. Thermogravimetric analysis (TGA) indicates 5% weight loss at 150°C due to residual solvent.

Biological Activity and Applications

Mechanism of Action

The difluoromethoxy group may enhance membrane permeability via lipophilicity modulation. Piperidine’s amine group facilitates target binding through hydrogen bonding or ionic interactions .

Material Science Applications

  • Ligand Design: Chelates transition metals (e.g., Cu²⁺, Kd = 10⁻⁷ M) for catalytic systems.

  • Ionic Liquids: Forms low-melting salts (Tm = −45°C) with bis(trifluoromethanesulfonyl)imide.

Test SystemResult (LD₅₀)
Rat (oral)480 mg/kg
Daphnia magnaEC₅₀ = 22 mg/L (48h)

Future Research Directions

  • Structure-Activity Studies: Systematic modification of the difluoromethoxy moiety.

  • Pharmacokinetics: ADMET profiling using in vitro hepatocyte models.

  • Scale-Up Synthesis: Continuous-flow reactors to improve yield (>80%) .

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